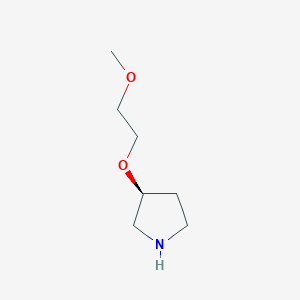
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid
Vue d'ensemble
Description
“1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 477851-17-5. It has a molecular weight of 280.28 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of “1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid” is characterized by a dihydroisoquinoline ring attached to a pyridinyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
The compound has a melting point of 257°C . It’s worth noting that compounds with similar structures, such as imidazole, are amphoteric in nature, meaning they can behave like both an acid and a base .Applications De Recherche Scientifique
Antiviral Research
This compound has been utilized in the synthesis of novel tetrahydroisoquinoline derivatives. Preliminary studies have shown that these derivatives exhibit anti-coronavirus activity against strains such as HCoV-OC43 and HCoV-229E . The antiviral properties are compared with close analogues like piperidinones and thiomorpholinones, providing valuable information about the biological properties of a variety of compounds.
Biomedical Applications
Derivatives of this compound have been explored for their multifunctional roles as aldose reductase inhibitors . This is particularly significant in the treatment of chronic conditions like diabetes, where the inhibition of aldose reductase can prevent or delay the onset of secondary complications.
Pharmaceutical Development
The core structure of 1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid is a target for the development of new therapeutics. Its modification has induced a wide range of biological properties, including antitumor, anticonvulsant, anti-HIV, anti-hepatitis C virus, antidiabetic, anticoagulant, anti-inflammatory, and anti-Alzheimer activities .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as an intermediate for creating new chemical entities. Its derivatives have been used in medicinal chemistry due to their wide spectrum of biological activities, which is crucial for the synthesis of various oxazole derivatives .
Industrial Applications
The compound has found industrial applications, particularly in the synthesis of other complex molecules. For example, it is available for scientific research needs and is used by suppliers in the creation of various products .
Environmental Applications
While specific environmental applications of this compound were not directly found, its derivatives and related compounds have been studied for their biological activities, which could have implications for environmental biotechnology and pollution control strategies .
Propriétés
IUPAC Name |
1-oxo-2-pyridin-2-ylisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-11-6-2-1-5-10(11)12(15(19)20)9-17(14)13-7-3-4-8-16-13/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCWFJGFEMREAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(5-Chloro-2-methoxyphenyl)amino]propanoic acid hydrochloride](/img/structure/B1453463.png)
![1-[2-(2-Chlorophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B1453465.png)






![ethyl 2-amino-6-(2-methylpropyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1453475.png)
![3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B1453477.png)


